molecular formula C13H16F2N2O3S B7702069 N-(2,6-difluorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide

N-(2,6-difluorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide

货号 B7702069
分子量: 318.34 g/mol
InChI 键: JUXOAMABCUYRNG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2,6-difluorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide, commonly known as JNJ-42165279, is a small molecule inhibitor developed by Janssen Pharmaceutica for the treatment of various disorders. It is a selective and potent antagonist of the orexin-2 receptor, which plays a crucial role in the regulation of sleep-wake cycles, arousal, and appetite. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

作用机制

JNJ-42165279 is a selective antagonist of the orexin-2 receptor, which is predominantly expressed in the central nervous system. The orexin-2 receptor plays a critical role in the regulation of sleep-wake cycles, arousal, and appetite. By blocking the orexin-2 receptor, JNJ-42165279 promotes sleep and reduces appetite, making it a promising therapeutic agent for the treatment of sleep and metabolic disorders.
Biochemical and Physiological Effects
JNJ-42165279 has several biochemical and physiological effects. It has been shown to increase slow-wave sleep, reduce REM sleep, and increase sleep efficiency in preclinical studies. It has also been shown to reduce food intake, body weight, and adiposity in animal models of obesity. JNJ-42165279 has a long half-life and is rapidly absorbed and distributed in the body, making it an ideal candidate for the treatment of sleep and metabolic disorders.

实验室实验的优点和局限性

JNJ-42165279 has several advantages for lab experiments. It is a potent and selective antagonist of the orexin-2 receptor, making it an ideal tool for studying the role of the orexin-2 receptor in sleep and metabolic disorders. It has also shown promising results in preclinical studies, making it a good candidate for further clinical development.
However, there are also some limitations to using JNJ-42165279 in lab experiments. It is a small molecule inhibitor, which may limit its efficacy and specificity in vivo. Additionally, its long half-life and rapid absorption and distribution may make it difficult to control dosing and exposure in animal models.

未来方向

There are several future directions for the development and application of JNJ-42165279. One potential application is in the treatment of sleep disorders, such as insomnia and narcolepsy. JNJ-42165279 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of insomnia.
Another potential application is in the treatment of metabolic disorders, such as obesity and diabetes. JNJ-42165279 has been shown to reduce food intake and body weight in animal models of obesity and may have potential as a treatment for metabolic disorders.
Further research is also needed to better understand the mechanism of action of JNJ-42165279 and its effects on sleep and metabolism. This may involve studying the pharmacokinetics and pharmacodynamics of the compound in animal models and humans, as well as investigating its effects on other physiological systems.
Conclusion
In conclusion, JNJ-42165279 is a small molecule inhibitor developed by Janssen Pharmaceutica for the treatment of sleep and metabolic disorders. It is a selective and potent antagonist of the orexin-2 receptor and has shown promising results in preclinical studies. JNJ-42165279 has several advantages for lab experiments, including its potency and selectivity, but also has some limitations, such as its small molecule size and rapid absorption and distribution. Future research is needed to better understand the mechanism of action of JNJ-42165279 and its therapeutic potential for sleep and metabolic disorders.

合成方法

The synthesis of JNJ-42165279 involves several steps, starting with the reaction of 2,6-difluoroaniline with acetic anhydride to form the corresponding N-acetyl derivative. The N-acetyl derivative is then reacted with methylsulfonyl chloride to obtain the N-methylsulfonyl derivative. The N-methylsulfonyl derivative is then reacted with piperidine-4-carboxylic acid to form the final product, JNJ-42165279.

科学研究应用

JNJ-42165279 has been studied extensively for its potential therapeutic applications. It has been shown to be effective in the treatment of various disorders, including insomnia, narcolepsy, and obesity. In preclinical studies, JNJ-42165279 has demonstrated significant improvements in sleep latency, sleep duration, and wakefulness. It has also been shown to reduce food intake and body weight in animal models of obesity.

属性

IUPAC Name

N-(2,6-difluorophenyl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O3S/c1-21(19,20)17-7-5-9(6-8-17)13(18)16-12-10(14)3-2-4-11(12)15/h2-4,9H,5-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXOAMABCUYRNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。